5(4H)-オキサゾロン, 2-フェニル-4-(フェニルメチレン)-
説明
4-Benzylidene-2-phenyl-2-oxazolin-5-one, also known as 4-benzal-2-phenyl-5-oxazolone, is an azlactone compound. It is characterized by its unique structure, which includes a benzylidene group attached to an oxazolinone ring. This compound has been studied for its interesting photochemical properties, including geometric isomerization and hydrogen abstraction from solvents .
科学的研究の応用
4-Benzylidene-2-phenyl-2-oxazolin-5-one has several applications in scientific research:
準備方法
The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves the condensation of benzaldehyde with hippuric acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolinone ring. The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .
化学反応の分析
4-Benzylidene-2-phenyl-2-oxazolin-5-one undergoes several types of chemical reactions, including:
Geometric Isomerization: This photochemical process involves the conversion between different geometric isomers of the compound under the influence of light.
Hydrogen Abstraction: This reaction involves the removal of a hydrogen atom from a solvent molecule, facilitated by the compound’s photochemical properties.
Common reagents used in these reactions include light sources for photochemical reactions and solvents that can participate in hydrogen abstraction.
作用機序
The primary mechanisms by which 4-Benzylidene-2-phenyl-2-oxazolin-5-one exerts its effects include:
Geometric Isomerization: The compound absorbs light, leading to the rearrangement of its molecular structure into different geometric isomers.
Hydrogen Abstraction: The compound can abstract hydrogen atoms from solvent molecules, generating radicals that can participate in further chemical reactions.
These mechanisms involve the interaction of the compound with light and solvent molecules, leading to changes in its structure and reactivity.
類似化合物との比較
4-Benzylidene-2-phenyl-2-oxazolin-5-one can be compared with other azlactones and oxazolinones:
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one: Similar in structure but with an ethoxymethylene group instead of a benzylidene group.
3-Phenyl-5-isoxazolone: Another related compound with a different ring structure.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares some structural similarities but differs in the ring system and functional groups.
The uniqueness of 4-Benzylidene-2-phenyl-2-oxazolin-5-one lies in its specific photochemical properties and the ability to undergo geometric isomerization and hydrogen abstraction, which are not as prominent in the similar compounds listed above .
生物活性
4-Benzylidene-2-phenyl-2-oxazolin-5-one (commonly referred to as BPO) is a heterocyclic compound belonging to the oxazolone family. This compound has garnered attention in recent research due to its potential biological activities , particularly its antimicrobial and anticancer properties . This article reviews the biological activity of BPO, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
4-Benzylidene-2-phenyl-2-oxazolin-5-one has a molecular formula of C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, which is characteristic of oxazolines. The compound can exist in different geometric isomers, influencing its biological activity .
The biological activity of BPO is primarily attributed to its ability to interact with various molecular targets. It acts as an electrophile , reacting with nucleophilic sites on biomolecules, which can lead to:
- Inhibition of enzyme activity : BPO may inhibit key enzymes involved in metabolic pathways.
- Induction of apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells .
Antimicrobial Activity
Research has demonstrated that BPO exhibits significant antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Key findings include:
Minimum Inhibitory Concentration (MIC) Studies
A study conducted on the antimicrobial efficacy of BPO revealed the following MIC values against various bacterial strains:
Microorganism | MIC (mg/ml) |
---|---|
Staphylococcus aureus | 0.1 |
Escherichia coli | 0.1 |
Pseudomonas aeruginosa | 0.5 |
Bacillus cereus | 0.2 |
These results indicate that BPO possesses bacteriostatic and bactericidal effects, making it a promising candidate for further development as an antimicrobial agent .
Anti-biofilm Activity
BPO has also been shown to inhibit biofilm formation, particularly in Staphylococcus aureus. The presence of BPO significantly reduced the expression of the icaA gene , which is associated with biofilm formation. This suggests that BPO could be effective in preventing biofilm-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, BPO has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. Research findings indicate:
- Cytotoxic Concentrations : At concentrations ranging from 0.01 mg/ml to 1 mg/ml, BPO significantly decreased cell viability in MCF-7 cells.
This cytotoxicity is believed to be mediated through the induction of apoptosis and disruption of cellular processes essential for cancer cell survival .
Case Studies
Several studies have been conducted to evaluate the biological activity of BPO:
- Study on Antimicrobial Properties : A comprehensive study assessed the antimicrobial effects of BPO against clinical isolates and standard strains, revealing its effectiveness against resistant strains such as Pseudomonas aeruginosa .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of BPO on various cancer cell lines, confirming its potential as an anticancer agent through apoptosis induction.
特性
IUPAC Name |
(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842-74-0 | |
Record name | Hippuric-benzaldehyde azalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
A1: Researchers attempting to replicate the synthesis of 3-substituted pyruvic acids by reacting 4-Benzylidene-2-phenyl-2-oxazolin-5-one with formic acid were unable to obtain the claimed α-oxocarboxylic acid product [, ]. Instead, they observed primarily starting material and some hydrolysis product (2-benzoylaminocinnamic acid) after short reaction times. Prolonged heating yielded predominantly 2-benzoylaminocinnamic acid, with no detectable CO evolution, contrary to what would be expected if the reaction proceeded as initially described [, ].
Q1: What is the significance of the differing results observed in the attempted synthesis of 3-substituted pyruvic acids?
A1: The inability to replicate the initial findings highlights the importance of reproducibility in scientific research. The discrepancies could be attributed to various factors, such as differences in reaction conditions, purity of reagents (particularly the formic acid), or even subtle variations in experimental procedures. Further investigation and clarification are necessary to determine the true course of the reaction between 4-Benzylidene-2-phenyl-2-oxazolin-5-one and formic acid and to validate the original claims.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。